4-(2-chlorophenyl)-5-cyano-6-(ethylsulfanyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-chlorophenyl)-5-cyano-6-(ethylsulfanyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide is a complex organic compound belonging to the dihydropyridine class. This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyano group, an ethylsulfanyl group, and a phenyl group attached to a dihydropyridine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chlorophenyl)-5-cyano-6-(ethylsulfanyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 2-chlorobenzaldehyde with ethyl cyanoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with sulfur and subsequent reactions with methylamine and phenyl isocyanate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(2-chlorophenyl)-5-cyano-6-(ethylsulfanyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorophenyl group.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-(2-chlorophenyl)-5-cyano-6-(ethylsulfanyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in cardiovascular diseases due to its structural similarity to known calcium channel blockers.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-chlorophenyl)-5-cyano-6-(ethylsulfanyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it may act on calcium channels, modulating their activity and affecting cellular processes such as muscle contraction and neurotransmitter release. The compound’s structure allows it to bind to these channels, altering their conformation and function .
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine structure.
Amlodipine: Another calcium channel blocker used in the treatment of hypertension and angina.
Nicardipine: Used for its vasodilatory effects in cardiovascular diseases.
Uniqueness
4-(2-chlorophenyl)-5-cyano-6-(ethylsulfanyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other dihydropyridine derivatives.
Properties
Molecular Formula |
C22H20ClN3OS |
---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-5-cyano-6-ethylsulfanyl-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide |
InChI |
InChI=1S/C22H20ClN3OS/c1-3-28-22-17(13-24)20(16-11-7-8-12-18(16)23)19(14(2)25-22)21(27)26-15-9-5-4-6-10-15/h4-12,20,25H,3H2,1-2H3,(H,26,27) |
InChI Key |
FURUYRXHOORCNG-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C(C(=C(N1)C)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.